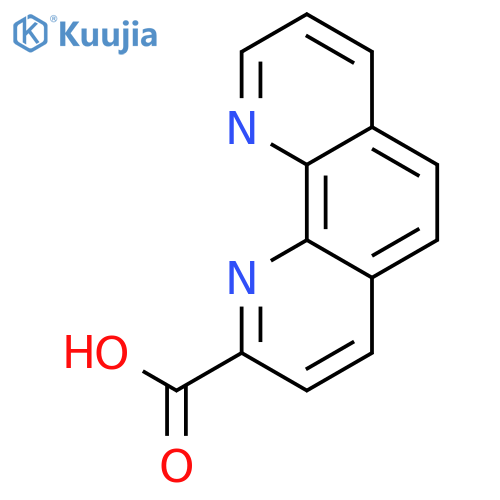Cas no 1891-17-4 (1,10-Phenanthroline-2-Carboxylic Acid)

1891-17-4 structure
商品名:1,10-Phenanthroline-2-Carboxylic Acid
1,10-Phenanthroline-2-Carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1,10-Phenanthroline-2-carboxylicacid
- [1,10]phenanthroline-2-carboxylic acid
- 2-(COO)-1,10-phen
- 2-Carboxy-1,10-phenanthroline
- 2-carboxyl-1,10-phenanthroline
- 2-carboxyphenanthroline
- AC1L40ZD
- AC1Q5V3N
- AR-1B4288
- CTK0I0502
- KST-1B1363
- NSC242683
- SureCN3930639
- UNII-N269GEQ2TJ
- A880473
- DTXSID10172303
- FT-0696631
- CS-0203359
- NSC-242683
- N269GEQ2TJ
- SCHEMBL3930639
- NSC 242683
- 1891-17-4
- 1,10-Phenanthroline-2-carboxylic acid
- DTXCID4094794
- DB-027077
- 1,10-Phenanthroline-2-Carboxylic Acid
-
- MDL: MFCD09881313
- インチ: InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17)
- InChIKey: MTAHTDBOMUECCQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CC=C2C=CC3=CC=CN=C3C2=N1)O
計算された属性
- せいみつぶんしりょう: 224.05864
- どういたいしつりょう: 224.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 63.1A^2
じっけんとくせい
- 密度みつど: 1.431
- ふってん: 467.2°Cat760mmHg
- フラッシュポイント: 236.3°C
- 屈折率: 1.769
- PSA: 63.08
1,10-Phenanthroline-2-Carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P230115-250mg |
1,10-Phenanthroline-2-Carboxylic Acid |
1891-17-4 | 250mg |
$ 755.00 | 2022-06-03 | ||
| Alichem | A019145478-1g |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 1g |
$755.37 | 2023-09-02 | |
| Aaron | AR002IKM-100mg |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 100mg |
$18.00 | 2025-02-11 | |
| 1PlusChem | 1P002ICA-100mg |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 100mg |
$64.00 | 2024-06-17 | |
| Ambeed | A726988-100mg |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 100mg |
$26.0 | 2025-02-19 | |
| 1PlusChem | 1P002ICA-1g |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 1g |
$275.00 | 2024-06-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1894-1g |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 95% | 1g |
¥1128.0 | 2024-04-23 | |
| A2B Chem LLC | AB16282-250mg |
1,10-Phenanthroline-2-carboxylic acid |
1891-17-4 | 99%;RG | 250mg |
$61.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1297733-5g |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 5g |
$2400 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1297733-1g |
1,10-phenanthroline-2-carboxylic acid |
1891-17-4 | 97% | 1g |
$800 | 2025-02-28 |
1,10-Phenanthroline-2-Carboxylic Acid 関連文献
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
3. Book reviews
-
Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1891-17-4 (1,10-Phenanthroline-2-Carboxylic Acid) 関連製品
- 197507-59-8(1,6-Naphthyridine-2-carboxylic acid)
- 1199266-78-8(Quinoline-2-carboxylic acid)
- 93-10-7(Quinoline-2-carboxylic acid)
- 316155-87-0(1,7-Naphthyridine-2-carboxylic acid)
- 50536-72-6(3H-Benzoeindole-2-carboxylic Acid)
- 1477-50-5(Indole-2-carboxylic acid)
- 49850-62-6(1,5-naphthyridine-2-carboxylic acid)
- 872355-64-1(1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1891-17-4)1,10-phenanthroline-2-carboxylic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1891-17-4)1,10-Phenanthroline-2-Carboxylic Acid

清らかである:99%
はかる:1g
価格 ($):159.0